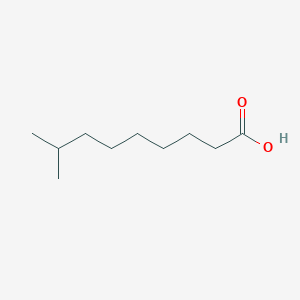

8-Methylnonanoic acid

Description

Propriétés

IUPAC Name |

8-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABCKPVCUNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067207 | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [ExxonMobil MSDS] | |

| Record name | Isodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5963-14-4, 26403-17-8 | |

| Record name | 8-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of 8-Methylnonanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring lipid molecule found in various plant species. While not as ubiquitous as its straight-chain counterparts, this compound and its derivatives play crucial roles in plant defense, insect resistance, and the biosynthesis of specialized metabolites. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and relevant analytical methodologies.

Natural Occurrence and Quantitative Data

This compound has been identified in several plant species, most notably within the Solanaceae and Geraniaceae families. Its presence is often associated with glandular trichomes, which are specialized secretory tissues on the plant surface.

Table 1: Quantitative Occurrence of this compound and Related Compounds in Plants

| Plant Species | Plant Part | Compound | Concentration/Amount | Analytical Method | Reference(s) |

| Capsicum spp. (Chili Peppers) | Placenta | 8-Methyl-6-nonenoic acid (precursor to capsaicin) | Pool size is a crucial determinant of capsaicin (B1668287) levels. | GC-MS | [1][2] |

| Capsicum chinense | Placenta | Capsaicinoids (derived from this compound derivatives) | Up to 79% of total capsaicinoids in the fruit. | HPLC | [3] |

| Capsicum annuum | Fruit | Dihydrocapsaicin (derived from this compound) | Varies significantly among cultivars. | HPLC-UV, HPLC-ESI-ITMS | [4] |

| Solanum pennellii (Wild Tomato) | Glandular Trichomes | Acyl sugars containing this compound | A predominant BCFA in secreted acyl sugars. | Not specified | [5] |

Note: Direct quantitative data for free this compound is often limited, as it is typically incorporated into more complex molecules like capsaicinoids and acyl sugars. The levels of these downstream products can serve as an indirect measure of the biosynthetic capacity for this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intricately linked to the catabolism of branched-chain amino acids, primarily valine and leucine. The pathway involves a series of enzymatic reactions that extend the carbon chain of an initial keto-acid derived from these amino acids. This process is particularly well-studied in the context of capsaicinoid biosynthesis in Capsicum species.

The key steps involve:

-

Transamination: A branched-chain amino acid transferase (BCAT) initiates the process by converting a branched-chain amino acid (e.g., valine) to its corresponding α-keto acid.

-

Decarboxylation and Acyl-CoA Synthesis: The α-keto acid is then decarboxylated and converted to a branched-chain acyl-CoA (e.g., isobutyryl-CoA) by a branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

-

Chain Elongation: The branched-chain acyl-CoA serves as a primer for the fatty acid synthase (FAS) complex. A key enzyme in this step is β-ketoacyl-ACP synthase (KAS), which catalyzes the condensation of malonyl-ACP units to elongate the fatty acid chain. Multiple cycles of elongation, reduction, and dehydration occur.

-

Termination: The elongation is terminated by an acyl-ACP thioesterase (FAT), which hydrolyzes the acyl-ACP to release the free fatty acid, in this case, this compound or its unsaturated derivative.

Signaling Pathways

While direct signaling roles for free this compound in plants are not yet well-defined, fatty acids and their derivatives are known to be crucial signaling molecules, particularly in plant defense responses. These pathways often involve the phytohormone jasmonic acid (JA), which is synthesized from linolenic acid.

Fatty acid-derived signals can:

-

Induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.

-

Modulate the expression of defense-related genes.

-

Contribute to the formation of physical barriers, such as the cuticle, which contains fatty acid-derived components.

The presence of this compound in the acyl sugars of wild tomatoes, which play a role in deterring herbivores, suggests a direct involvement in plant defense. It is plausible that the release of these BCFAs upon insect feeding could trigger localized or systemic defense signaling cascades.

Experimental Protocols

The analysis of this compound in plant tissues typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Protocol 1: Extraction and Derivatization of this compound for GC-MS Analysis

1. Sample Preparation:

- Freeze-dry the plant tissue (e.g., Capsicum placenta, S. pennellii trichome exudate) to remove water.

- Grind the lyophilized tissue to a fine powder.

2. Extraction:

- To approximately 100 mg of powdered tissue, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

- Vortex vigorously for 2 minutes.

- Add 0.5 mL of 0.9% NaCl solution and vortex again.

- Centrifuge at 3000 x g for 10 minutes to separate the phases.

- Carefully collect the lower organic phase containing the lipids.

- Dry the organic extract under a gentle stream of nitrogen.

3. Saponification (Optional, for total fatty acid analysis):

- To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

- Heat at 80°C for 10 minutes.

- Cool and add 1 mL of water.

- Extract the non-saponifiable lipids with 2 mL of hexane (B92381) (discard hexane layer).

- Acidify the aqueous layer with 6 M HCl to pH ~2.

- Extract the free fatty acids with 2 mL of hexane. Collect the hexane layer.

4. Derivatization (Methylation):

- Dry the hexane extract containing the free fatty acids under nitrogen.

- Add 1 mL of 2% (v/v) sulfuric acid in methanol.

- Heat at 60°C for 30 minutes.

- Add 1 mL of saturated NaCl solution and 1 mL of hexane.

- Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

- Dry the hexane layer over anhydrous sodium sulfate.

5. GC-MS Analysis:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Injection: Splitless injection of 1 µL of the FAMEs solution.

- Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-15°C/min.

- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

- Identification: Identify the this compound methyl ester peak by its retention time and comparison of its mass spectrum with a reference standard or library data.

- Quantification: Use an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) added at the beginning of the extraction for accurate quantification.

Conclusion

This compound is a significant, albeit specialized, fatty acid in the plant kingdom. Its role as a key precursor in the biosynthesis of capsaicinoids in Capsicum and its presence in the defensive acyl sugars of Solanum pennellii highlight its importance in plant secondary metabolism and chemical ecology. Further research into the quantitative distribution of this compound across a wider range of plant species and a deeper understanding of its potential signaling roles will undoubtedly provide valuable insights for crop improvement, natural product synthesis, and the development of novel pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to explore the fascinating world of branched-chain fatty acids in plants.

References

- 1. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Capsaicinoids and pungency in Capsicum chinense and Capsicum baccatum fruits1 [redalyc.org]

- 4. Characterization of 75 Cultivars of Four Capsicum Species in Terms of Fruit Morphology, Capsaicinoids, Fatty Acids, and Pigments [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

The Biosynthesis of 8-Methylnonanoic Acid in Capsicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonanoic acid is a branched-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). The availability of this compound is a key determinant of the overall capsaicinoid content and, consequently, the heat level of the pepper. Understanding the intricate biochemical pathways leading to its formation is of significant interest for agricultural biotechnology, food science, and the pharmaceutical industry, given the therapeutic potential of capsaicinoids. This technical guide provides an in-depth overview of the biosynthesis of this compound in Capsicum, detailing the metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols for its study.

Core Biosynthetic Pathway

The synthesis of this compound in Capsicum is a multi-step process that originates from the branched-chain amino acid valine. The pathway is a specialized branch of the fatty acid synthesis machinery and primarily occurs in the placental tissue of the pepper fruit. The overall process can be divided into three main stages: initiation, elongation, and termination.

From Valine to Isobutyryl-CoA: The Initiation Phase

The carbon backbone of this compound is derived from the amino acid valine. The initial steps involve the conversion of valine to isobutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) complex.

-

Transamination of Valine: The first committed step is the removal of the amino group from valine, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisovalerate.

-

Oxidative Decarboxylation: The resulting α-ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

Chain Elongation: The Role of Fatty Acid Synthase (FAS)

Isobutyryl-CoA enters the fatty acid synthesis cycle, where it is elongated by the sequential addition of two-carbon units derived from malonyl-acyl carrier protein (malonyl-ACP). This process involves a cycle of four enzymatic reactions catalyzed by the FAS complex.

-

Condensation: The key rate-limiting step is the condensation of isobutyryl-CoA (or the growing acyl-ACP chain) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) . This reaction extends the carbon chain by two carbons.

-

Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KR) , utilizing NADPH as a reductant.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH) .

-

Second Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ENR) , again using NADPH.

This four-step cycle is repeated, with each cycle adding two carbons to the growing fatty acid chain.

Termination of Chain Elongation

The final chain length of the fatty acid is determined by the termination step. In the case of this compound (a C10 fatty acid), the elongation cycle is terminated after four rounds. The release of the completed fatty acid from the ACP is catalyzed by an acyl-ACP thioesterase (FAT) . The resulting free this compound is then activated to 8-methylnonanoyl-CoA by an acyl-CoA synthetase (ACS) before it can be condensed with vanillylamine (B75263) to form dihydrocapsaicin, a major capsaicinoid.

Key Enzymes in this compound Biosynthesis

The efficient synthesis of this compound relies on the coordinated action of several key enzymes. The expression and activity of these enzymes are critical control points in the pathway.

| Enzyme | Abbreviation | Function |

| Branched-Chain Amino Acid Aminotransferase | BCAT | Catalyzes the transamination of valine to α-ketoisovalerate. |

| Branched-Chain α-Ketoacid Dehydrogenase | BCKDH | Catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. |

| β-Ketoacyl-ACP Synthase | KAS | Catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain, the key elongation step. |

| Acyl Carrier Protein | ACL | A small acidic protein that carries the growing fatty acid chain during synthesis. |

| Acyl-ACP Thioesterase | FAT | Catalyzes the hydrolysis of the thioester bond to release the completed fatty acid from the ACP. |

| Acyl-CoA Synthetase | ACS | Activates the free fatty acid to its CoA ester for subsequent reactions. |

| β-Ketoacyl-ACP Reductase | KR | Reduces the β-keto group during the elongation cycle. |

| β-Hydroxyacyl-ACP Dehydratase | DH | Removes a water molecule during the elongation cycle. |

| Enoyl-ACP Reductase | ENR | Reduces the double bond during the elongation cycle. |

Quantitative Data on Biosynthetic Pathway Components

The levels of precursors, intermediates, and the activity of key enzymes vary significantly among Capsicum cultivars with different pungency levels. While comprehensive kinetic data for all enzymes specifically from Capsicum are not fully available, existing studies provide valuable insights into the regulation of the pathway.

Table 1: Reported Enzyme Activities in Capsicum chinense Tissues [1][2]

| Enzyme | Tissue | Activity (nmol min⁻¹ mg⁻¹ protein) |

| Arogenate Dehydratase (ADT) | Leaves | ~4.5 |

| (Phenylalanine synthesis) | Pericarp | ~6.2 |

| Placentas | ~4.0 | |

| Acetolactate Synthase (ALS) | Leaves | ~1.6 |

| (Valine synthesis) | Pericarp | ~6.4 |

| Placentas | ~5.8 |

Note: ADT and ALS are involved in the synthesis of the amino acid precursors for capsaicinoids.

Table 2: Concentration of Precursors in Capsicum chinense Fruit [2]

| Compound | Developmental Stage | Concentration (nmol g⁻¹ fresh weight) |

| Phenylalanine | Early | ~2.5 |

| Ripe | ~22.0 |

Note: Data on the specific concentration of this compound and its immediate precursors in different cultivars is an active area of research. Studies have shown a strong positive correlation between the expression of genes like Kas and the pungency of the fruit.

Experimental Protocols

Protocol 1: Assay for β-Ketoacyl-ACP Synthase (KAS) Activity

This protocol is adapted from a method used for Capsicum and measures the incorporation of radiolabeled malonyl-CoA into fatty acids.[3]

Materials:

-

Plant tissue (placenta)

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4)

-

Phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

E. coli Acyl Carrier Protein (ACP)

-

Acetyl-CoA

-

Isobutyryl-CoA

-

NADH and NADPH

-

2-[¹⁴C]malonyl-CoA

-

Reducing agent (0.1 M K₂HPO₄, 0.4 M KCl, 30% tetrahydrofuran, 5 mg/mL NaBH₄)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Protein Extraction: Homogenize Capsicum placental tissue in ice-cold extraction buffer. Add PMSF to a final concentration of 1 mM to inhibit protease activity. Centrifuge the homogenate and collect the supernatant containing the crude cell lysate.

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume 0.5 mL):

-

540 µg of total protein extract

-

2.5 mM E. coli ACP

-

10 µM acetyl-CoA

-

100 mM potassium phosphate pH 7.4

-

15 µM isobutyryl-CoA

-

1 mM each of NADH and NADPH

-

15 µM 2-[¹⁴C]malonyl-CoA

-

-

Enzyme Reaction: Incubate the reaction mixture at 37°C for 25 minutes.

-

Stopping the Reaction: Stop the reaction by adding 10 mL of the reducing agent. Incubate for 30 minutes at 37°C.

-

Extraction of Fatty Acids: Extract the radiolabeled fatty acids by adding toluene and vortexing. Centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the toluene (upper) phase to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Inhibitor Control (Optional): To confirm KAS activity, pre-incubate the cell extract with 20 µM cerulenin (B1668410) (a known KAS inhibitor) for 30 minutes at 37°C before starting the assay.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of fatty acids from Capsicum tissue.

Materials:

-

Capsicum placental tissue

-

Internal standard (e.g., a fatty acid not naturally present in the sample)

-

Extraction solvent (e.g., methanol (B129727) or a chloroform:methanol mixture)

-

Derivatizing agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

-

GC-MS system with a suitable capillary column (e.g., a wax or polar column)

Procedure:

-

Sample Preparation: Freeze-dry and grind the placental tissue to a fine powder.

-

Extraction:

-

Weigh a known amount of the powdered tissue.

-

Add a known amount of the internal standard.

-

Extract the lipids and fatty acids using an appropriate solvent system. Sonication or vigorous shaking can improve extraction efficiency.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

-

-

Derivatization:

-

Evaporate the solvent from the combined supernatants under a stream of nitrogen.

-

To convert the free fatty acids into their more volatile methyl esters (FAMEs), add the derivatizing agent and heat the sample according to the reagent's protocol.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the fatty acid methyl esters. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum (by comparison with an authentic standard or a spectral library).

-

Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

-

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level, with several families of transcription factors and signaling molecules implicated in controlling the expression of the key biosynthetic genes.

Transcriptional Regulation by MYB and bHLH Factors

In the Solanaceae family, the expression of genes involved in specialized metabolic pathways, including flavonoid and capsaicinoid biosynthesis, is often controlled by a complex of R2R3-MYB and basic helix-loop-helix (bHLH) transcription factors. These transcription factors can act as activators or repressors, binding to specific cis-regulatory elements in the promoters of their target genes. In Capsicum, specific MYB and bHLH transcription factors have been shown to regulate the expression of genes in the branched-chain fatty acid pathway, including Kas. There appears to be a hierarchical regulation where some transcription factors control the expression of other regulatory proteins, creating a complex regulatory network.

Role of Jasmonate Signaling

The jasmonate signaling pathway is a key regulator of plant defense responses and is also involved in the regulation of secondary metabolism. Jasmonic acid (JA) and its derivatives can induce the expression of genes involved in the biosynthesis of various defense compounds, including capsaicinoids. It is proposed that environmental stresses that trigger the jasmonate signaling cascade can lead to an upregulation of the genes in the this compound biosynthetic pathway, thereby increasing the production of capsaicinoids as a defense mechanism. The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors like MYC2 (a bHLH transcription factor) that can, in turn, activate the expression of biosynthetic genes.

Visualizations

Biosynthetic Pathway of this compound```dot

// Nodes Valine [label="Valine", fillcolor="#F1F3F4"]; a_Ketoisovalerate [label="α-Ketoisovalerate", fillcolor="#F1F3F4"]; Isobutyryl_CoA [label="Isobutyryl-CoA", fillcolor="#F1F3F4"]; Malonyl_ACP [label="Malonyl-ACP", fillcolor="#F1F3F4"]; FAS_Cycle [label="Fatty Acid Synthase (FAS) Cycle\n(4 iterations)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Acyl_ACP [label="Growing Acyl-ACP Chain", fillcolor="#F1F3F4"]; Eight_Methylnonanoyl_ACP [label="8-Methylnonanoyl-ACP", fillcolor="#F1F3F4"]; Eight_Methylnonanoic_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eight_Methylnonanoyl_CoA [label="8-Methylnonanoyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capsaicinoid_Biosynthesis [label="Capsaicinoid Biosynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Valine -> a_Ketoisovalerate [label=" BCAT"]; a_Ketoisovalerate -> Isobutyryl_CoA [label=" BCKDH"]; Isobutyryl_CoA -> FAS_Cycle [label=" KAS"]; Malonyl_ACP -> FAS_Cycle; FAS_Cycle -> Acyl_ACP [label=" KAS, KR, DH, ENR"]; Acyl_ACP -> FAS_Cycle [style=dashed]; FAS_Cycle -> Eight_Methylnonanoyl_ACP [style=dashed]; Eight_Methylnonanoyl_ACP -> Eight_Methylnonanoic_Acid [label=" FAT"]; Eight_Methylnonanoic_Acid -> Eight_Methylnonanoyl_CoA [label=" ACS"]; Eight_Methylnonanoyl_CoA -> Capsaicinoid_Biosynthesis; }

Caption: Experimental workflow for quantifying this compound.

Regulatory Signaling Pathway

Caption: Simplified signaling pathway regulating this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a fundamental process underpinning the production of capsaicinoids in Capsicum. This technical guide has outlined the core biochemical reactions, identified the key enzymes involved, and provided an overview of the regulatory mechanisms. The provided experimental protocols offer a starting point for researchers aiming to quantify the components of this pathway. Further research into the specific kinetics of the enzymes in different Capsicum varieties and a more detailed elucidation of the signaling networks will be crucial for the targeted manipulation of pungency in chili peppers for various applications.

References

microbial production of 8-Methylnonanoic acid

An In-depth Technical Guide to the Microbial Production of 8-Methylnonanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (8-MNA), also known as isocapric acid, is a branched-chain medium-chain fatty acid and a key precursor to capsaicinoids, the pungent compounds in chili peppers.[1] Beyond its role in flavor and fragrance, 8-MNA is being investigated for its own potential bioactivities. This technical guide provides a comprehensive overview of the microbial production of 8-MNA, focusing on the metabolic pathways, genetic engineering strategies, and experimental protocols required to establish and optimize its biosynthesis in microbial hosts. We consolidate key performance data, detail relevant methodologies, and present visual workflows to serve as a practical resource for researchers in metabolic engineering and drug development.

Biosynthetic Pathways for this compound

The microbial synthesis of 8-MNA hinges on the generation of the key precursor, isobutyryl-CoA, followed by three successive rounds of fatty acid synthase (FAS) elongation and final chain termination. Two primary pathways have been engineered in microbial hosts, primarily Escherichia coli, to supply isobutyryl-CoA.[1]

De Novo Biosynthesis from Glucose

In this pathway, the host's central metabolism is engineered to channel carbon from glucose towards isobutyryl-CoA. This involves heterologous expression of genes from organisms like Bacillus subtilis and Capsicum annuum (hot pepper). The pathway begins with pyruvate (B1213749) and diverges from the native branched-chain amino acid synthesis pathway to produce the required starter unit.[1][2]

Pathway from Exogenous Isobutyric Acid

A simpler and often more direct approach involves supplementing the fermentation medium with isobutyric acid. This precursor is then activated to isobutyryl-CoA within the cell by an acyl-CoA synthetase (ACS) or a CoA transferase (PCT), bypassing the complex upstream pathway from glucose.[1]

Microbial Production Systems and Performance

E. coli is the most commonly reported host for 8-MNA production.[1] Engineering efforts focus on expressing key enzymes and optimizing the metabolic network to favor branched-chain fatty acid (BCFA) synthesis over native straight-chain fatty acids (SCFAs). A critical strategy involves replacing the native E. coli β-ketoacyl-ACP synthase III (FabH), which prefers acetyl-CoA, with a heterologous FabH that specifically utilizes branched-chain acyl-CoAs.[2][3]

Quantitative Data

The production of 8-MNA is still in its early stages, with reported titers being modest. However, the production of general BCFAs has reached higher levels, indicating the potential for future optimization.

Table 1: Microbial Production of this compound (8-MNA)

| Host Organism | Key Genes Expressed | Feedstock / Pathway | Titer (mg/L) | Reference(s) |

|---|

| E. coli BL21(DE3) | ACS/PCT, KASIIIa/b, FatB/FatB2 | Isobutyric Acid | ~1.0 |[1] |

Table 2: Microbial Production of Related Branched-Chain Fatty Acids (BCFAs) for Context

| Host Organism | Product | Key Engineering Strategy | Titer (mg/L) | Reference(s) |

|---|---|---|---|---|

| E. coli | Total BCFAs | Optimized lipoylation pathway, BsFabH2 | 276 | [4] |

| E. coli | Total BCFAs | Engineered BCAA pathway | 181 | [4] |

| S. cerevisiae | Fatty Acid Ethyl/Amyl Esters | Disruption of storage lipid pathways | >230 |

| E. coli | Fatty Acid Branched-Chain Esters | Modified fatty acid pathway | 273 | |

Experimental Protocols

This section provides a synthesized guide to the key experimental procedures for producing and analyzing 8-MNA.

General Experimental Workflow

The overall process involves constructing the engineered microbial strain, performing fermentation to produce the target molecule, and subsequently extracting and quantifying the product.

Strain Construction

-

Gene Sourcing : Identify and synthesize codon-optimized sequences for key enzymes. For 8-MNA, these include β-ketoacyl-ACP synthase III (KASIIIa, KASIIIb) and thioesterase (FatB, FatB2) from Capsicum species, and potentially an acyl-CoA synthetase (ACS) for the isobutyric acid pathway.[1] For the de novo pathway, genes like alsS and bkd from B. subtilis are required.[1]

-

Vector Assembly : Clone the synthesized genes into suitable expression vectors (e.g., pET or pACYC series for E. coli) under the control of an inducible promoter (e.g., T7 or araBAD). Use standard molecular cloning techniques like Gibson assembly or Golden Gate cloning.[5]

-

Host Transformation : Transform the assembled plasmids into a suitable production host, such as E. coli BL21(DE3). If chromosomal modifications are needed (e.g., deleting fadE to block β-oxidation), use techniques like CRISPR-Cas9 or lambda red recombineering.[6]

-

Verification : Verify successful cloning and transformation via plasmid sequencing and diagnostic PCR.

Fermentation Protocol

-

Seed Culture : Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.[1]

-

Production Culture : Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with 2% glucose) with the seed culture to an initial OD₆₀₀ of ~0.1.[7]

-

Precursor Feeding (if applicable) : For the exogenous feed pathway, supplement the medium with isobutyric acid (e.g., 1-2 g/L).

-

Induction : Grow the culture at 30-37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[7]

-

Incubation : Continue incubation for 24-72 hours at a reduced temperature (e.g., 30°C) to improve protein folding and stability.[7]

-

Harvesting : Collect the culture broth for extraction and analysis.

Extraction and Quantification

This protocol is based on standard methods for analyzing free fatty acids from culture broth.[8][9]

-

Sample Preparation :

-

Take 1 mL of culture broth and transfer to a glass tube.

-

Add an internal standard (e.g., deuterated dodecanoic acid) for accurate quantification.

-

Acidify the sample to pH < 2 by adding concentrated HCl to protonate the fatty acids.

-

-

Liquid-Liquid Extraction (LLE) :

-

Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a hexane:isopropanol mixture).

-

Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase.

-

Centrifuge at ~3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new glass vial. Repeat the extraction for higher recovery.

-

-

Derivatization for GC-MS Analysis :

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

To the dried residue, add a derivatizing agent to make the fatty acids volatile for GC analysis. A common method is methylation using BF₃-methanol or silylation using BSTFA or HMDS.[10] For example, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine, cap the vial, and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis :

-

Instrument : Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column : Use a non-polar capillary column suitable for fatty acid methyl ester (FAME) or silyl-ester analysis (e.g., HP-5MS, 30 m x 0.25 mm).[10][11]

-

Injection : Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program : Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C and hold for 5-10 minutes.[10]

-

MS Detection : Operate in electron impact (EI) ionization mode and scan a mass range of m/z 50-500.[11]

-

Quantification : Identify the 8-MNA derivative peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by integrating the peak area relative to the internal standard and comparing it against a standard curve.[8]

-

Conclusion and Future Outlook

The microbial production of this compound has been demonstrated, providing a proof-of-concept for its synthesis outside of its native plant hosts.[1] Current reported titers are low, indicating significant room for improvement. Future research should focus on several key areas:

-

Enzyme Discovery and Engineering : Identifying more efficient KASIII and FatB enzymes with higher specificity for isobutyryl-CoA and C10 chain length, respectively.

-

Host Strain Optimization : Systematically engineering the host's central metabolism to increase the precursor pool of isobutyryl-CoA and malonyl-CoA while minimizing competing pathways.[12]

-

Process Optimization : Developing high-cell-density fed-batch fermentation processes to improve volumetric productivity.

-

Product Toxicity : Investigating and mitigating potential feedback inhibition or toxicity caused by the accumulation of 8-MNA.

By leveraging advanced metabolic engineering and synthetic biology tools, the microbial production of 8-MNA can be advanced from a laboratory-scale process to a viable platform for producing this valuable specialty chemical for the pharmaceutical, food, and chemical industries.

References

- 1. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]

- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced production of nonanedioic acid from nonanoic acid by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. mdpi.com [mdpi.com]

- 12. Genome-scale target identification in Escherichia coli for high-titer production of free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methylnonanoic Acid: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanoic acid, a branched-chain fatty acid, has garnered significant interest in the scientific community for its intriguing biological activities and potential therapeutic applications. Initially identified as a metabolite of dihydrocapsaicin (B196133), a component of chili peppers, this molecule has been shown to play a role in energy metabolism, exhibiting potential in the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, chemical and physical properties, synthesis methodologies, and biological relevance of this compound. Detailed experimental protocols for its synthesis and for key biochemical assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound was first recognized as a significant in vivo degradation by-product of dihydrocapsaicin (DHC), one of the main capsaicinoids responsible for the pungency of chili peppers. Metabolic studies in rats revealed that a notable portion of ingested DHC is hydrolyzed in the jejunum and liver to form this compound.[1] This discovery was pivotal as it suggested that some of the health benefits attributed to chili pepper consumption might be mediated by its non-pungent metabolites.

Beyond its role as a capsaicinoid metabolite, this compound is also found as a volatile constituent in some plant-based oils, such as that from Azadirachta indica (Neem).[2] It has also been reported in Streptomyces, Pelargonium graveolens, and Solanum pennellii.[3]

Chemical and Physical Properties

This compound is a medium-chain fatty acid with a branched alkyl chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Isocapric acid, Isodecanoic acid | [3] |

| CAS Number | 5963-14-4 | [3] |

| Molecular Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Clear, colorless to yellow liquid | [3][5] |

| Odor | Faint waxy smell | [6] |

| Melting Point | 15-19 °C | [7] |

| Boiling Point | 118-120 °C at 2 mmHg | [7] |

| Density | 0.87 g/cm³ (liquid) | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMF, DMSO, and ethanol. Slightly soluble in chloroform (B151607) and ethyl acetate. Insoluble in water. | [8] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for two common approaches.

Copper-Catalyzed Alkylation of a Grignard Reagent

This method involves the cross-coupling of a Grignard reagent with a halo-ester, followed by hydrolysis.[9]

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve Copper(I) bromide (CuBr) and n-methyl-2-pyrrolidone (NMP) in tetrahydrofuran (B95107) (THF). Cool the mixture in an ice-NaCl bath.

-

Addition of Halo-ester: Add ethyl-6-bromohexanoate dropwise to the cooled solution via a cannula.

-

Preparation and Addition of Grignard Reagent: Separately, cool a solution of isobutyl magnesium bromide in an ice-NaCl bath. Slowly add this Grignard reagent to the reaction mixture dropwise over a period of approximately 40 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Hydrolysis: Acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl.

-

Extraction: Extract the mixture with hexane.

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale-yellow oil.

Synthesis via the Oxo Process (Hydroformylation)

The oxo process, or hydroformylation, is an industrial method for producing aldehydes from alkenes. This compound can be synthesized by the oxidation of 8-methylnonanal (B72764), which is produced via the hydroformylation of a suitable branched alkene, such as 7-methyl-1-octene.

Experimental Protocol (Adapted from general hydroformylation procedures):

-

Catalyst Preparation: In a high-pressure reactor, dissolve a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent.

-

Reaction Setup: Introduce the alkene substrate (7-methyl-1-octene) into the reactor.

-

Hydroformylation: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (synthesis gas). Heat the reactor to the desired temperature (typically 40-200°C) and pressure (10-100 atm) and stir for the required reaction time.

-

Product Isolation: After the reaction, cool the reactor and vent the excess gas. The resulting product mixture will contain 8-methylnonanal.

-

Oxidation: The crude 8-methylnonanal is then oxidized to this compound using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).

-

Purification: The final product, this compound, is purified by distillation or chromatography.

Biological Relevance and Activity

This compound has demonstrated significant biological activity, particularly in the context of metabolic regulation.

Modulation of Energy Metabolism in Adipocytes

In vitro studies using 3T3-L1 adipocytes have shown that this compound can reduce lipid accumulation, especially under conditions of nutrient scarcity.[2] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2]

Activation of AMP-Activated Protein Kinase (AMPK)

The activation of AMPK by this compound leads to the inhibition of de novo lipogenesis, the process of synthesizing fatty acids from other precursors. This is a critical mechanism by which it exerts its lipid-lowering effects.

Potential in Managing Obesity-Related Conditions

In vivo studies in diet-induced obese mice have shown that supplementation with this compound can lead to a reduction in caloric intake and body weight gain, thereby slowing the development of metabolic disorders.[2] It has also been shown to enhance insulin-stimulated glucose uptake in adipocytes, suggesting a role in improving insulin (B600854) sensitivity.

Signaling Pathways

The primary signaling pathway implicated in the action of this compound is the AMPK pathway. Its activation leads to a cascade of downstream effects that collectively promote catabolic processes and inhibit anabolic pathways.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Microbial Production of this compound

A microbial fermentation process using genetically modified E. coli has been developed for the production of this compound.

Lipid Accumulation Assay in 3T3-L1 Adipocytes (Oil Red O Staining)

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes.

-

Treatment: Treat the differentiated adipocytes with this compound at the desired concentrations for 48 hours in a serum-free medium.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least one hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Add Oil Red O working solution and incubate for 10 minutes at room temperature.

-

Washing: Remove the Oil Red O solution and wash the cells multiple times with water.

-

Imaging and Quantification: Acquire images under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 490-520 nm).

AMPK Activity Assay (Western Blot)

Protocol:

-

Cell Lysis: After treatment with this compound, wash the 3T3-L1 adipocytes with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for one hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.

Glucose Uptake Assay (2-NBDG)

Protocol:

-

Cell Preparation: Seed 3T3-L1 adipocytes in a multi-well plate and allow them to mature.

-

Starvation: Starve the cells in a serum-free medium for a few hours to establish basal glucose uptake levels.

-

Treatment: Treat the cells with this compound at the desired concentrations.

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to the cells and incubate for 30-60 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.

Applications in Drug Development

The unique biological activities of this compound make it an interesting candidate for drug development, particularly in the area of metabolic diseases. Its ability to modulate lipid and glucose metabolism suggests potential therapeutic applications for conditions such as obesity, type 2 diabetes, and metabolic syndrome.[2] As a non-pungent metabolite of a natural product, it may offer a favorable safety profile. Further research into its mechanisms of action and preclinical and clinical studies are warranted to fully explore its therapeutic potential. Its role as an intermediate for the synthesis of other molecules also makes it valuable in the broader chemical and pharmaceutical industries.[6]

Conclusion

This compound is a multifaceted molecule with a growing body of research highlighting its significance in cellular metabolism. From its discovery as a metabolite of a common food ingredient to its potential as a therapeutic agent, it represents a promising area of investigation for researchers and drug development professionals. The detailed information and protocols provided in this guide aim to facilitate further exploration of this intriguing branched-chain fatty acid and its potential to address pressing health challenges.

References

- 1. WO2018119343A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]

- 2. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method for the microbial production of 8-methyl nonanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Role of 8-Methylnonanoic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanoic acid (8-MNA), a branched-chain fatty acid, is gaining recognition for its significant role in metabolic regulation. Primarily known as a non-pungent metabolite of dihydrocapsaicin (B196133) found in chili peppers, recent research has illuminated its direct effects on energy homeostasis, lipid metabolism, and glucose sensitivity.[1][2] This technical guide provides a comprehensive overview of the biochemical functions of 8-MNA, detailing its impact on key metabolic pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its effects. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in this burgeoning field.

Introduction: From Chili Peppers to Metabolic Regulation

This compound is a naturally occurring medium-chain fatty acid (MCFA) that serves as a precursor for capsaicinoid biosynthesis in plants.[1][3] In animals, it is a primary degradation by-product of dihydrocapsaicin (DHC), one of the major capsaicinoids in chili peppers.[1][3] While the metabolic benefits of chili consumption have been long attributed to the pungent capsaicinoids, emerging evidence strongly suggests that 8-MNA itself is a bioactive molecule with therapeutic potential for metabolic syndrome.[1][2] Unlike its parent compounds, 8-MNA is non-pungent, making it a more attractive candidate for nutraceutical and pharmaceutical development.[1][4]

This document explores the multifaceted role of 8-MNA in metabolism, focusing on its influence on adipocytes and its systemic effects observed in preclinical models.

Core Metabolic Functions of this compound

The metabolic influence of 8-MNA is most prominently observed in its modulation of lipid and glucose metabolism, primarily through the activation of central energy-sensing pathways.

Regulation of Lipid Metabolism

In vitro studies using 3T3-L1 adipocytes have demonstrated that 8-MNA exerts significant control over lipid dynamics:

-

Inhibition of Lipogenesis: 8-MNA treatment has been shown to decrease de novo lipogenesis, the process of synthesizing fatty acids.[1][4] This is associated with a visible reduction in lipid droplet accumulation within adipocytes.[1]

-

Anti-Lipolytic Effects: The compound exhibits an anti-lipolytic effect, suppressing the breakdown and release of fatty acids from adipose tissue, which can help reduce ectopic fat deposition.[1][3]

Enhancement of Glucose Homeostasis

8-MNA has been found to improve glucose metabolism, a critical factor in managing insulin (B600854) resistance and type 2 diabetes:

-

Increased Insulin-Dependent Glucose Uptake: In 3T3-L1 adipocytes, 8-MNA enhances glucose uptake in the presence of insulin, suggesting an improvement in insulin sensitivity at the cellular level.[1][4] In one study, insulin-stimulated glucose uptake in 8-MNA-treated cells increased by approximately 25% compared to controls.[4]

-

Delayed Onset of Insulin Resistance: In vivo studies with diet-induced obese (DIO) mice have shown that dietary supplementation with 8-MNA can delay the onset of insulin resistance induced by a high-fat diet.[1][2][5]

Central Regulation of Energy Intake

Beyond its direct cellular effects, 8-MNA also appears to influence the central nervous system to regulate appetite:

-

Reduced Caloric Intake: DIO mice fed a diet supplemented with 8-MNA demonstrated a significant reduction in caloric intake and subsequent body weight gain.[1][2][5]

-

Modulation of Hypothalamic Gene Expression: This reduction in appetite is associated with the transcriptional downregulation of the orexigenic (appetite-stimulating) agouti-related protein (AgRP) in the hypothalamus.[1][3]

Signaling Pathways and Molecular Mechanisms

The metabolic effects of 8-MNA are underpinned by its interaction with key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Activation

A central mechanism of 8-MNA action is the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[4][6]

-

Mechanism of Action: When activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like lipogenesis).

-

Downstream Effects: The activation of AMPK by 8-MNA is consistent with the observed decrease in lipid accumulation and suppression of de novo lipogenesis in adipocytes.[1][4]

Figure 1: 8-MNA activates AMPK in adipocytes.

Potential Interaction with PPARγ

While direct binding studies are still needed, it is hypothesized that 8-MNA, like other MCFAs, may act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[1][6] PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and the regulation of genes involved in lipid and glucose metabolism.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo and in vitro studies on the metabolic effects of this compound.

Table 1: In Vivo Effects of 8-MNA in Diet-Induced Obese (DIO) Mice

| Parameter | Control Group (High-Fat Diet + Soybean Oil) | 8-MNA Group (High-Fat Diet + 8-MNA) | Percentage Change | p-value | Reference |

|---|---|---|---|---|---|

| Body Weight Gain (g) | ~25 g | ~18 g | ~28% decrease | <0.05 | [1] |

| Cumulative Caloric Intake (kcal) | ~1600 kcal | ~1400 kcal | ~12.5% decrease | <0.05 | [1] |

| Hypothalamic AgRP mRNA Expression | Normalized to 1.0 | ~0.6 | ~40% decrease | <0.05 |[3] |

Table 2: In Vitro Effects of 8-MNA on 3T3-L1 Adipocytes

| Parameter | Control Group | 8-MNA Treated Group | Percentage Change | Reference |

|---|---|---|---|---|

| Insulin-Stimulated Glucose Uptake | Normalized to 100% | ~125% | ~25% increase | [4] |

| Lipid Accumulation (Oil Red O Staining) | Significantly higher | Significantly lower | Not quantified | [1] |

| Lipolysis (Isoproterenol-stimulated) | Higher glycerol (B35011) release | Lower glycerol release | Not quantified |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on 8-MNA.

In Vitro Adipocyte Studies (3T3-L1 cells)

Figure 2: General workflow for in vitro adipocyte experiments.

Protocol 5.1.1: Glucose Uptake Assay

-

Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in 12-well plates.

-

Treatment: Treat mature adipocytes with desired concentrations of 8-MNA (e.g., 1 µM and 10 µM) or vehicle (DMSO) for a specified period (e.g., 5 days during maturation).[4]

-

Starvation: Serum-starve the cells for 2-3 hours.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 0.1 µM) for 30 minutes.[4] A basal (non-insulin stimulated) group should be included.

-

Glucose Uptake: Add 2-deoxy-[³H]-glucose (2-DG) and incubate for 10 minutes.

-

Lysis and Measurement: Wash cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

Protocol 5.1.2: Western Blotting for AMPK Activation

-

Protein Extraction: Following treatment with 8-MNA, wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Quantification: Determine protein concentration using a BCA or DC protein assay kit.[1][3]

-

SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a nitrocellulose membrane.[1][3]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

In Vivo Diet-Induced Obesity Mouse Model

Protocol 5.2.1: Animal Study Design

-

Animal Model: Use male C57BL/6NJcl mice, a common model for diet-induced obesity.[1]

-

Acclimatization and Diet: Acclimatize mice for 2 weeks. Divide them into groups: Normal Diet (ND), High-Fat Diet (HFD) + Soybean Oil (SBO) as a control, and HFD + 8-MNA.[1] The 8-MNA can be provided as a triacylglycerol.

-

Feeding Period: Maintain the diets for an extended period, such as 18 weeks.[1]

-

Monitoring: Measure body weight and food intake weekly.[1]

-

Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at various time points during the study.

-

Tissue Collection: At the end of the study, collect tissues (e.g., hypothalamus, adipose tissue, liver) for biochemical and gene expression analyses.[1]

Protocol 5.2.2: Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from homogenized tissues (e.g., hypothalamus) using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., AgRP, POMC) and a reference gene (e.g., β-actin).

-

Analysis: Analyze the relative gene expression using the ΔΔCt method.

Biosynthesis and Future Directions

Natural and Synthetic Production

8-MNA is naturally derived from DHC in animals.[1] For research and potential commercial purposes, chemical synthesis routes have been established.[7] Furthermore, biosynthetic methods using engineered microorganisms like E. coli are being developed to produce 8-MNA from renewable feedstocks, which could provide a sustainable and scalable source of the compound.[8]

Figure 3: Natural and biotechnological routes to 8-MNA.

Research and Development Outlook

The study of this compound is a promising area for the development of novel therapeutics for metabolic disorders. Future research should focus on:

-

Human Studies: Translating the promising results from animal models to human clinical trials to assess efficacy and safety.

-

Mechanism Elucidation: Further investigating the direct molecular targets of 8-MNA, including its potential interaction with PPARγ and other nuclear receptors.

-

Pharmacokinetics and Delivery: Optimizing delivery methods to enhance bioavailability and target specific tissues.

-

Synergistic Effects: Exploring the potential for synergistic effects when combined with other metabolic modulators or lifestyle interventions.

Conclusion

This compound has emerged as a key bioactive metabolite with significant potential to ameliorate aspects of the metabolic syndrome. Its ability to activate AMPK, enhance insulin sensitivity, reduce lipogenesis, and decrease appetite positions it as a strong candidate for further investigation and development.[1][4][9] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in harnessing the therapeutic potential of this unique branched-chain fatty acid.

References

- 1. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 8-methylnonanoate|CAS 5129-54-4|Research Use [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]

- 9. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 8-Methylnonanoic Acid in Adipocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Methylnonanoic acid (8-MNA) is a branched-chain medium-chain fatty acid (MCFA) and a non-pungent in vivo metabolite of dihydrocapsaicin (B196133), a capsaicinoid found in chili peppers.[1][2] Emerging research has identified 8-MNA as a potent modulator of energy metabolism in adipocytes. Unlike its parent capsaicinoids, which primarily act via the TRPV1 receptor, 8-MNA exhibits distinct metabolic effects without cytotoxicity.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms through which 8-MNA influences adipocyte function, focusing on its roles in lipid metabolism, lipolysis, and glucose homeostasis. All findings presented are based on studies conducted with the 3T3-L1 adipocyte cell line.

Core Mechanisms of Action in Adipocytes

8-MNA modulates three primary metabolic pathways in mature adipocytes: it inhibits de novo lipogenesis through the activation of AMP-activated protein kinase (AMPK), attenuates catecholamine-induced lipolysis, and enhances insulin-stimulated glucose uptake.[1][4]

Inhibition of De Novo Lipogenesis via AMPK Activation

During conditions of nutrient starvation, 8-MNA has been shown to decrease lipid accumulation in adipocytes.[1][5] This effect is directly linked to its ability to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][6] AMPK activation, marked by its phosphorylation at threonine 172, inhibits anabolic pathways like de novo lipogenesis to conserve energy.[1][6] By activating AMPK, 8-MNA effectively suppresses the conversion of carbohydrates and other substrates into fatty acids for storage as triacylglycerol.[1][4]

Attenuation of Isoproterenol-Induced Lipolysis

While capsaicinoids can directly stimulate lipolysis, 8-MNA demonstrates an opposing, anti-lipolytic effect.[1] In mature 3T3-L1 adipocytes, 8-MNA significantly reduces the lipolytic response to the β-adrenergic agonist isoproterenol (B85558).[1][5] Isoproterenol typically stimulates glycerol (B35011) release (a marker of lipolysis) by increasing intracellular cAMP levels. 8-MNA's ability to blunt this effect suggests it may enhance insulin (B600854) sensitivity, possibly by activating phosphodiesterase 3B (PDE3B), which degrades cAMP.[5] This anti-lipolytic action could contribute to reduced circulating non-esterified fatty acids and prevent ectopic fat deposition.[4][7]

Enhancement of Insulin-Stimulated Glucose Uptake

8-MNA improves insulin sensitivity in mature adipocytes.[1][8] Treatment with 8-MNA during adipocyte maturation leads to a significant increase in insulin-dependent glucose uptake.[1][5] This effect is comparable to that of the PPARγ agonist pioglitazone (B448).[1] The enhancement of glucose uptake suggests that 8-MNA may modulate key components of the insulin signaling cascade, ultimately leading to more efficient translocation of GLUT4 transporters to the plasma membrane.[1][4]

Interaction with PPARγ Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is the master regulator of adipogenesis.[9] While some medium-chain fatty acids can act as PPARγ agonists, studies show that 8-MNA does not interfere with PPARγ-mediated adipocyte differentiation.[1][8] When co-administered with the potent PPARγ agonist pioglitazone during the differentiation of 3T3-L1 cells, 8-MNA did not alter the pioglitazone-enhanced fat accumulation, indicating its mechanism is likely independent of direct PPARγ agonism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on 3T3-L1 adipocytes.

Table 1: Effect of 8-MNA on AMPK Activation and Lipid Content

| Treatment (48h, serum-free) | p-AMPKα/AMPKα Ratio (Fold Change vs. Vehicle) | Lipid Content (% of Vehicle) |

|---|---|---|

| Vehicle (0.1% DMSO) | 1.0 | 100% |

| 8-MNA (1 µM) | ~1.5 | ~85% |

| 8-MNA (10 µM) | ~2.0 | ~75% |

| 8-MNA (100 µM) | ~2.5 | ~65% |

Data derived from Wichai et al., 2023.[1]

Table 2: Effect of 8-MNA on Isoproterenol-Induced Lipolysis

| Maturation Condition (5 days) | Acute Treatment (1h) | Glycerol Release (Fold Change vs. Basal) |

|---|---|---|

| Vehicle (DMSO) | Vehicle | 1.0 |

| Vehicle (DMSO) | Isoproterenol (100 nM) | ~4.5 |

| 8-MNA (1 µM) | Isoproterenol (100 nM) | ~2.5 |

| Pioglitazone (1 µM) | Isoproterenol (100 nM) | ~2.0 |

Data derived from Wichai et al., 2023.[1][6]

Table 3: Effect of 8-MNA on Insulin-Stimulated Glucose Uptake

| Maturation Condition (5 days) | Acute Treatment (30 min) | 2-DG Uptake (Fold Change vs. Basal) |

|---|---|---|

| Vehicle (DMSO) | Vehicle | 1.0 |

| Vehicle (DMSO) | Insulin (0.1 µM) | ~1.8 |

| 8-MNA (1 µM) | Insulin (0.1 µM) | ~2.5 |

| Pioglitazone (1 µM) | Insulin (0.1 µM) | ~2.8 |

Data derived from Wichai et al., 2023.[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for studying the effects of 8-MNA in 3T3-L1 adipocytes.[1][2]

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 preadipocytes.

-

Growth Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

-

Differentiation Induction: Two days post-confluence (Day 0), replace growth medium with differentiation medium: DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin. From Day 4 onwards, culture cells in DMEM with 10% FBS, replacing the medium every 2-3 days. Experiments are typically performed on fully differentiated, mature adipocytes (Day 7-10).

AMPK Activation (Western Blot)

-

Treatment: Differentiated 3T3-L1 adipocytes are starved in serum-free medium for 48 hours in the presence of vehicle (0.1% DMSO) or varying concentrations of 8-MNA.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk or BSA) and incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin).[1]

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Lipolysis Assay (Glycerol Release)

-

Treatment: Mature adipocytes (optionally pre-treated with 8-MNA during maturation) are washed and incubated in a serum-free assay buffer.

-

Stimulation: Cells are treated with vehicle, 8-MNA, and/or a lipolytic agent like isoproterenol (100 nM) for a specified time (e.g., 1-3 hours).

-

Sample Collection: The assay buffer (supernatant) is collected.

-

Quantification: The concentration of glycerol in the supernatant is measured using a commercial glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

Glucose Uptake Assay

-

Treatment: Mature adipocytes (pre-treated with 8-MNA during maturation) are serum-starved for 2-4 hours.

-

Insulin Stimulation: Cells are stimulated with or without insulin (0.1 µM) in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.

-

2-DG Uptake: 2-deoxy-D-[³H]glucose (2-DG), a non-metabolizable glucose analog, is added for a short period (e.g., 5-10 minutes).

-

Termination: The uptake is stopped by washing the cells rapidly with ice-cold KRH buffer.

-

Lysis & Measurement: Cells are lysed (e.g., with NaOH or SDS), and the incorporated radioactivity is measured by liquid scintillation counting. Protein concentration is used for normalization.

Conclusion and Future Directions

This compound, a metabolite of dihydrocapsaicin, modulates key metabolic functions in adipocytes by activating AMPK, suppressing catecholamine-induced lipolysis, and enhancing insulin sensitivity.[1][10] These actions are distinct from its parent capsaicinoids and do not appear to involve direct PPARγ agonism.[1] The multifaceted mechanism of 8-MNA makes it an attractive candidate for further investigation as a non-pungent nutraceutical or therapeutic agent for managing metabolic disorders such as obesity and insulin resistance. Future research should focus on elucidating the upstream sensors for 8-MNA that lead to AMPK activation and confirming the hypothesized role of PDE3B in its anti-lipolytic effects. In vivo studies are also critical to validate these cellular mechanisms and assess the therapeutic potential of 8-MNA in a physiological context.[8][11]

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular responses to 8-methyl nonanoic acid a degradation by-product of dihydrocapsaicin in 3T3-L1 adipocytes - NSTDA Open Repository [nstda.or.th]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Isocapric Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of isocapric acid. The information is presented to support research, scientific, and drug development applications, with a focus on structured data, detailed experimental methodologies, and clear visual representations of workflows.

Chemical Identity